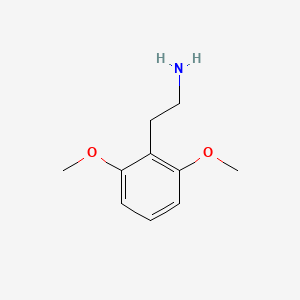

2-(2,6-Dimethoxyphenyl)ethanamine

Description

Structural Classification and Positioning within Phenethylamine (B48288) Derivatives

2-(2,6-Dimethoxyphenyl)ethanamine, also known as 2,6-DMPEA, belongs to the chemical class of substituted phenethylamines. wikipedia.org The core structure of phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org Substituted phenethylamines are compounds derived from this basic structure by replacing one or more hydrogen atoms on the phenyl ring, sidechain, or amino group with other functional groups. wikipedia.org

In the case of 2,6-DMPEA, two methoxy (B1213986) groups (-OCH3) are substituted at the 2nd and 6th positions of the phenyl ring. This specific substitution pattern distinguishes it from other dimethoxyphenethylamine isomers, such as the more widely known 2,5-dimethoxyphenethylamine (2C-H) and 3,4-dimethoxyphenethylamine (B193588) (DMPEA). wikipedia.orgwikipedia.orgwikipedia.org The positioning of these methoxy groups significantly influences the molecule's steric and electronic properties, which in turn affect its reactivity and interaction with biological systems.

The phenethylamine class is vast and includes a wide array of compounds with diverse applications, including central nervous system stimulants, hallucinogens, and antidepressants. wikipedia.org While many substituted phenethylamines are known for their psychoactive effects, the specific properties of 2,6-DMPEA are less characterized in humans. wikipedia.org

Overview of Foundational Chemical Studies and Related Compounds

Scientific literature first described this compound by at least 1962. wikipedia.org Early research focused on its synthesis and basic pharmacological screening. For instance, studies on its in-vitro metabolism and effects on animal behavior were conducted. wikipedia.org These initial investigations revealed that 2,6-DMPEA did not act as a norepinephrine (B1679862) reuptake inhibitor or releasing agent in vitro and was found to be behaviorally inactive in animals. wikipedia.org It is also noted to be relatively unaffected by the enzyme monoamine oxidase (MAO). wikipedia.org

The synthesis of phenethylamine derivatives has been a long-standing area of chemical research. Various methods have been developed to construct the core phenethylamine scaffold and introduce different substituents. For example, the synthesis of 2,5-dimethoxyphenethylamine has been achieved through routes involving the reduction of a corresponding nitrostyrene, which is formed by the condensation of 2,5-dimethoxybenzaldehyde (B135726) and nitromethane (B149229). mdpi.com Another general approach involves the use of a Wolff-Kishner reduction of an alpha-amino acetophenone (B1666503) derivative. google.com The synthesis of the precursor 2,6-dimethoxybenzaldehyde (B146518) can be achieved from 2,6-dimethoxyphenol (B48157), which in turn can be synthesized from pyrogallic acid and dimethyl carbonate. google.com

Several related dimethoxyphenethylamine isomers have been studied more extensively than 2,6-DMPEA. These include:

2,5-Dimethoxyphenethylamine (2C-H): This compound is the parent compound of the "2C" series of psychedelic phenethylamines. wikipedia.org It has been shown to act as a partial agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, though with lower potency than many of its 4-substituted derivatives. wikipedia.org

3,4-Dimethoxyphenethylamine (DMPEA): Also known as homoveratrylamine, this compound is an analog of dopamine. wikipedia.org While it shows weak affinity for serotonin receptors and has some monoamine oxidase inhibitor activity, it was reported to be inactive in humans at high doses. wikipedia.org

The study of these related compounds provides a comparative context for understanding the potential properties of 2,6-DMPEA. For example, the "2C" series, derived from 2,5-dimethoxyphenethylamine, demonstrates how substitution at the 4-position of the phenyl ring can dramatically increase psychedelic potency. nih.govnih.gov

Identification of Current Research Trajectories and Knowledge Gaps

Current research on phenethylamine derivatives is highly active, particularly in the areas of medicinal chemistry and neuropharmacology. Much of this research focuses on understanding the structure-activity relationships of these compounds, especially their interactions with serotonin receptors. nih.govacs.org The development of selective 5-HT2A receptor agonists is a significant area of interest for their potential therapeutic applications in treating psychiatric disorders. nih.gov

However, a significant knowledge gap exists specifically for this compound. While its synthesis and some basic in vitro and in vivo animal data are available from older studies, there is a notable lack of recent, in-depth research on this particular isomer. wikipedia.org The effects of 2,6-DMPEA in humans have not been reported. wikipedia.org

Future research on 2,6-DMPEA could explore several avenues:

Advanced Pharmacological Profiling: Comprehensive in vitro studies are needed to determine its binding affinities and functional activities at a wider range of receptors, particularly the various serotonin receptor subtypes.

Metabolic Studies: Detailed investigation into its metabolic pathways would provide a better understanding of its pharmacokinetics and potential for drug-drug interactions.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives of 2,6-DMPEA could help to elucidate the role of the 2,6-dimethoxy substitution pattern on pharmacological activity. This could involve, for example, introducing substituents at other positions on the phenyl ring or modifying the ethylamine (B1201723) sidechain.

The existing body of research on related phenethylamines provides a strong foundation for such future investigations. For instance, the extensive research on 2,5-dimethoxyphenethylamine derivatives has highlighted the importance of the 2,5-dimethoxy motif for 5-HT2A receptor activation, although recent studies have challenged the idea that it is absolutely essential. researchgate.net Understanding how the 2,6-dimethoxy arrangement alters these established SAR trends would be a valuable contribution to the field.

| Property | This compound | 2,5-Dimethoxyphenethylamine (2C-H) | 3,4-Dimethoxyphenethylamine (DMPEA) |

| Common Name | 2,6-DMPEA | 2C-H, 2,5-DMPEA | DMPEA, Homoveratrylamine |

| CAS Number | 486-95-3 | 3600-86-0 | 120-20-7 |

| Molecular Formula | C10H15NO2 | C10H15NO2 | C10H15NO2 |

| Molar Mass | 181.235 g/mol | 181.235 g/mol | 181.23 g/mol |

| Reported Activity in Humans | Unknown | Psychoactive effects unknown, likely destroyed by MAO | Inactive at high doses |

| Primary Receptor Interactions | Not extensively studied | Partial agonist at 5-HT2A, 5-HT2B, 5-HT2C receptors | Weak affinity for serotonin receptors |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHNHLSXVPNVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,6 Dimethoxyphenyl Ethanamine

Elucidation of Classical and Contemporary Synthetic Routes

The construction of the 2-(2,6-dimethoxyphenyl)ethanamine molecular framework can be achieved through several distinct synthetic routes. These pathways differ in their starting materials, efficiency, and the intermediates involved. Key strategies include the direct formation of the amine via reductive amination and multi-step sequences that build the ethylamine (B1201723) side chain from a functionalized benzene (B151609) ring.

Reductive Amination Strategies and Catalyst Systems

Reductive amination is a highly effective method for forming amines from carbonyl compounds. youtube.com In the context of this compound synthesis, this strategy would typically involve the reaction of 2-(2,6-dimethoxyphenyl)acetaldehyde with an ammonia (B1221849) source, followed by reduction. The reaction proceeds via an intermediate imine, which is then hydrogenated to the final primary amine.

A variety of reducing agents and catalyst systems can be employed for this transformation. youtube.com Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and triethylsilane (Et₃SiH). youtube.com For industrial-scale synthesis, catalytic hydrogenation using molecular hydrogen (H₂) is often preferred. Catalysts for this process are typically based on transition metals such as palladium (Pd), platinum (Pt), nickel (Ni), or cobalt (Co). youtube.com The choice of catalyst can influence reaction conditions and selectivity.

An alternative, though related, pathway that falls under the broader umbrella of reductive amination strategies is the Henry reaction (or nitroaldol reaction). wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane. wikipedia.org For this specific synthesis, 2,6-dimethoxybenzaldehyde (B146518) is reacted with nitromethane (B149229) in the presence of a base to form the β-nitro alcohol intermediate, 1-(2,6-dimethoxyphenyl)-2-nitroethanol. Subsequent reduction of the nitro group, typically through catalytic hydrogenation, yields the target this compound.

| Strategy | Key Precursor | Key Intermediate | Typical Reducing Agents/Catalysts |

|---|---|---|---|

| Direct Reductive Amination | 2-(2,6-Dimethoxyphenyl)acetaldehyde | (E/Z)-1-(2,6-Dimethoxyphenyl)ethan-1-imine | H₂/Pd/C, H₂/Raney Ni, NaBH₃CN, NaBH₄ |

| Henry Reaction followed by Reduction | 2,6-Dimethoxybenzaldehyde | 1-(2,6-Dimethoxyphenyl)-2-nitroethanol | H₂/Pd/C, LiAlH₄ |

Multi-Step Organic Synthesis Pathways

Multi-step syntheses provide an alternative and often more versatile approach, starting from more readily available precursors. A common and effective pathway to this compound involves the preparation and subsequent reduction of 2-(2,6-dimethoxyphenyl)acetonitrile.

This synthesis begins with a suitable 2,6-dimethoxylated benzene derivative. For instance, 2,6-dimethoxybenzyl alcohol can be converted to 2,6-dimethoxybenzyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The resulting benzyl (B1604629) chloride is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a nucleophilic substitution reaction to yield 2-(2,6-dimethoxyphenyl)acetonitrile. orgsyn.org This reaction is often facilitated by a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone. orgsyn.org

The final step is the reduction of the nitrile group. This transformation is reliably achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Catalytic hydrogenation over catalysts like Raney Nickel or rhodium is also an effective method for converting the nitrile to the primary amine, thus completing the synthesis of this compound.

Exploration of Precursor Compounds and Intermediate Transformations

The successful synthesis of this compound is critically dependent on the accessibility of key precursor compounds and the efficiency of the transformations that convert them into the desired product.

The primary precursor for many of these routes is 2,6-dimethoxybenzaldehyde. chemsrc.comchemicalbook.com This aldehyde can be synthesized from 1,3-dimethoxybenzene (B93181) via formylation, for example, using n-butyllithium and ethyl formate. chemicalbook.com Another key intermediate, 2-(2,6-dimethoxyphenyl)acetonitrile, serves as the direct precursor to the target amine in several multi-step sequences. Its synthesis from 2,6-dimethoxybenzyl chloride and a cyanide salt is a pivotal transformation. The nitrile group is a versatile functional group that can be reduced to the primary amine.

Key Precursors and Their Transformations:

1,3-Dimethoxybenzene: Can be formylated to produce 2,6-dimethoxybenzaldehyde. chemicalbook.com

2,6-Dimethoxybenzaldehyde: A versatile precursor that can be used in the Henry reaction with nitromethane to form 1-(2,6-dimethoxyphenyl)-2-nitroethanol, which is then reduced. wikipedia.orgbbgate.com

2,6-Dimethoxybenzyl Alcohol: Can be halogenated to form 2,6-dimethoxybenzyl chloride, a precursor for the corresponding acetonitrile (B52724). orgsyn.org

2-(2,6-Dimethoxyphenyl)acetonitrile: This key intermediate is reduced to the final product, this compound. This reduction can be accomplished with reagents like LiAlH₄ or through catalytic hydrogenation.

Enantioselective Synthesis and Chiral Resolution Techniques

Since this compound is a chiral molecule, methods to obtain it in an enantiomerically pure form are of significant interest. This can be achieved either by separating the enantiomers from a racemic mixture (chiral resolution) or by synthesizing a single enantiomer directly (enantioselective synthesis).

Application of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Current time information in Bangalore, IN. After the desired chiral center is created, the auxiliary is removed. This strategy allows for the formation of one diastereomer in excess over the other.

In the synthesis of chiral phenethylamines, a chiral auxiliary can be attached to a precursor molecule. For example, an achiral acyl derivative of the 2,6-dimethoxyphenylacetic acid could be coupled to a chiral auxiliary. Subsequent reactions, such as alkylation, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched product. While this specific application to this compound is not extensively documented, the principle is well-established in asymmetric synthesis. Current time information in Bangalore, IN.

Asymmetric Catalysis in Compound Generation

Asymmetric catalysis is a powerful tool for generating chiral compounds, where a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product. For the synthesis of chiral this compound, asymmetric hydrogenation or transfer hydrogenation of a prochiral imine or enamine intermediate is a highly promising approach.

This would involve the condensation of 2-(2,6-dimethoxyphenyl)acetaldehyde with an amine or ammonia source to form an imine in situ. This imine is then reduced using a chiral catalyst system. Modern catalysts for asymmetric imine reduction often feature transition metals like ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral phosphine (B1218219) ligands. nih.govnih.gov

Another strategy is the asymmetric Henry reaction. organic-chemistry.org Using a chiral catalyst, such as a copper-bis(oxazoline) complex, the reaction between 2,6-dimethoxybenzaldehyde and nitromethane can be controlled to produce an enantiomerically enriched β-nitro alcohol. buchler-gmbh.com Subsequent reduction of the nitro group preserves the stereocenter, affording the desired enantiomer of this compound.

| Method | General Principle | Key Prochiral Intermediate | Example Catalyst/Reagent Type |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Reduction of an imine with a chiral catalyst and a hydrogen source. | (E/Z)-1-(2,6-Dimethoxyphenyl)ethan-1-imine | Chiral Phosphoric Acids, [Ru(p-cymene)(chiral diphosphine)Cl]Cl |

| Asymmetric Henry Reaction | Enantioselective C-C bond formation to create a chiral nitro alcohol. | 2,6-Dimethoxybenzaldehyde | Cu(OAc)₂ with chiral bis(oxazoline) ligands |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | N-Acyl derivative of 2-(2,6-dimethoxyphenyl)acetic acid | Evans oxazolidinones, pseudoephedrine amides |

Chromatographic and Crystallization-Based Enantiomeric Separations

The resolution of racemic this compound involves separating its two enantiomers. This can be achieved through direct separation methods like chiral chromatography or by converting the enantiomers into diastereomers, which can then be separated by more conventional techniques like crystallization.

Chiral chromatography stands as a powerful and widely used technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities for this purpose.

High-Performance Liquid Chromatography (HPLC): For amines such as this compound, polysaccharide-based CSPs are particularly effective. These columns, often based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can achieve high levels of enantiomeric discrimination. youtube.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. nih.gov

The selection of the mobile phase is critical for achieving optimal separation. A typical approach for phenylethylamines involves using a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) with a more polar alcohol modifier, such as isopropanol (B130326) or ethanol. nih.gov A small amount of a basic additive, like diethylamine (B46881) (DEA), is often included to improve peak shape and prevent the amine from tailing on the column. nih.gov

Illustrative Data for Chiral HPLC Method Development: The development of a chiral HPLC method would involve screening various columns and mobile phase compositions to optimize the separation factor (α) and resolution (Rs).

| Parameter | Description |

| Chiral Stationary Phase (CSP) | Type of chiral column used (e.g., Amylose or Cellulose-based). |

| Mobile Phase | Composition of the solvent system (e.g., Heptane/Isopropanol with a basic additive). |

| Flow Rate | The rate at which the mobile phase passes through the column (e.g., mL/min). |

| Detection | Wavelength used for UV detection (e.g., 280 nm, corresponding to the aromatic ring). |

| Retention Time (tR) | Time taken for each enantiomer to elute from the column. |

| Resolution (Rs) | A quantitative measure of the degree of separation between the two enantiomer peaks. |

Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov It is often considered a "green" technology due to the reduced use of organic solvents. SFC can offer faster separations and higher efficiency compared to HPLC for certain compounds. The mobile phase typically consists of supercritical CO2 and an organic co-solvent, such as methanol (B129727) or ethanol, along with a basic additive. nih.gov

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating racemic amines. libretexts.orglibretexts.org This process involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orgpbworks.com

The reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. pbworks.comnih.gov One diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. pbworks.com

Common chiral resolving agents for amines include:

(+)-Tartaric acid or its derivatives (e.g., (-)-O,O'-di-p-toluoyl-R,R-tartaric acid) pbworks.comgoogle.com

(-)-Mandelic acid researchgate.net

(+)-Camphor-10-sulfonic acid libretexts.org

The process generally follows these steps:

The racemic amine and the chiral resolving agent are dissolved in a suitable solvent, often an alcohol like methanol. pbworks.com

The solution is allowed to cool or partially evaporate, inducing the crystallization of the less soluble diastereomeric salt. pbworks.com

The crystals are isolated by filtration.

The enantiomerically pure amine is then liberated from the salt by treatment with a base (e.g., sodium hydroxide), which deprotonates the amine and converts the chiral acid into its water-soluble salt. youtube.com

The pure amine can then be extracted from the aqueous solution using an organic solvent.

The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent. Extensive screening may be required to identify the optimal conditions that provide both high yield and high enantiomeric purity. libretexts.org

Illustrative Data for Crystallization Resolution: The success of a resolution is determined by the yield and the optical purity of the recovered amine, which is often measured as enantiomeric excess (ee).

| Parameter | Description |

| Resolving Agent | The specific enantiomerically pure acid used (e.g., (R,R)-Tartaric Acid). |

| Solvent | The solvent used for the crystallization process (e.g., Methanol, Ethanol). |

| Yield | The mass of the desired enantiomer recovered, expressed as a percentage of the theoretical maximum (50% for a single enantiomer). |

| Enantiomeric Excess (% ee) | A measure of the purity of the recovered enantiomer, typically determined by chiral HPLC or polarimetry. |

Mechanistic Organic Chemistry of 2 2,6 Dimethoxyphenyl Ethanamine and Its Analogs

Investigation of Primary Amine Reactivity

The reactivity of the primary amine in 2-(2,6-dimethoxyphenyl)ethanamine is characterized by its nucleophilic nature, which is significantly modulated by the steric environment imposed by the ortho-substituted methoxy (B1213986) groups.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of attacking electron-deficient centers, most notably the carbon atom of a carbonyl group. This fundamental reaction is a nucleophilic addition. However, the rate and success of this addition are heavily influenced by steric hindrance. In the case of this compound, the two methoxy groups at the 2- and 6-positions of the phenyl ring create significant steric bulk, which can impede the amine's approach to an electrophile.

Table 1: Mayr Nucleophilicity Parameters (N) for Selected Amines in Water

| Amine | Structure | Mayr Parameter (N) | Steric Hindrance |

|---|---|---|---|

| n-Propylamine | CH₃CH₂CH₂NH₂ | 13.3 | Low |

| Isopropylamine | (CH₃)₂CHNH₂ | 12.0 | Medium |

| t-Butylamine | (CH₃)₃CNH₂ | 10.5 | High |

This table illustrates the inverse relationship between steric bulk and nucleophilicity. The increased steric hindrance in t-butylamine compared to n-propylamine leads to a significant reduction in its nucleophilicity parameter.

The reaction with an aldehyde or ketone proceeds via the attack of the amine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. The stability of this intermediate is also subject to steric pressures; severe crowding can shift the equilibrium back towards the starting materials.

The dynamics of imine formation can be governed by either kinetic or thermodynamic control. This means that under certain conditions, the fastest-formed product (the kinetic product) may not be the most stable product (the thermodynamic product). In a system with multiple aldehydes and amines, a dynamic covalent library (DCL) of imines can be formed, where the composition of the library adapts to external stimuli or changes over time to favor the most stable species.

For instance, studies on competitive imine formation have shown that one imine might form faster (kinetic control) but, given time, the system will equilibrate to favor a different, more stable imine (thermodynamic control). iiarjournals.org While specific kinetic data for this compound is scarce, the steric hindrance from the 2,6-dimethoxy groups would be expected to decrease the rate of both the forward and reverse reactions, potentially allowing for better isolation of the carbinolamine intermediate under certain conditions.

Table 2: Illustrative Example of Kinetic vs. Thermodynamic Control in Imine Formation

| Control | Favored Product | Characteristics |

|---|---|---|

| Kinetic Control | Imine A | Forms more rapidly (lower activation energy). |

| Thermodynamic Control | Imine B | More stable (lower overall energy); favored at equilibrium. |

This table conceptualizes how in a reversible imine-forming system, the initially favored product (kinetic) may differ from the final, most stable product (thermodynamic). iiarjournals.org

Aromatic Ring Functionalization and Electrophilic Substitution Pathways

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (-OCH₃) groups. These groups are powerful ortho-, para-directors. In contrast, the ethanamine side chain (-CH₂CH₂NH₂), under the acidic conditions typically required for EAS, becomes protonated to -CH₂CH₂NH₃⁺. This ammonium (B1175870) group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.

The final substitution pattern is determined by the combined influence of these groups. The two methoxy groups at positions 2 and 6 strongly activate the ring and direct incoming electrophiles to the positions ortho and para to themselves.

The -OCH₃ group at C-2 directs to C-3 (ortho) and C-5 (para).

The -OCH₃ group at C-6 directs to C-5 (ortho) and C-3 (para).

Both methoxy groups thus reinforce the directing of electrophiles to the C-3 and C-5 positions. The deactivating meta-directing effect of the side chain at C-1 is overwhelmed by the powerful activating effects of the two methoxy groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C-3 and C-5 positions. The high degree of activation may also make the ring susceptible to polysubstitution if not carefully controlled.

Table 3: Directing Effects of Substituents on the this compound Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂CH₂NH₃⁺ | C-1 | Deactivating (Inductive) | Meta (to C-3, C-5) |

| -OCH₃ | C-2 | Activating (Resonance) | Ortho, Para (to C-3, C-5) |

| -OCH₃ | C-6 | Activating (Resonance) | Ortho, Para (to C-3, C-5) |

This table summarizes the electronic effects of the substituents. The strong, concerted ortho, para-directing influence of the two methoxy groups dominates, leading to predicted substitution at the C-3 and C-5 positions.

Oxidation and Reduction Chemistry of the Ethanamine Moiety

The ethanamine moiety of the molecule can undergo both oxidation and reduction reactions, targeting either the amine itself or derivatives formed from it.

Oxidation: The primary amine of this compound can be oxidized through various chemical and enzymatic methods.

Enzymatic Oxidation: In biological systems, phenylethylamines are typically oxidized by monoamine oxidases (MAO). This process involves oxidative deamination, converting the primary amine into an imine, which is then hydrolyzed to an aldehyde (in this case, 2-(2,6-dimethoxyphenyl)acetaldehyde) and ammonia (B1221849). tandfonline.com The aldehyde is often rapidly oxidized further to the corresponding carboxylic acid, 2-(2,6-dimethoxyphenyl)acetic acid, by enzymes like aldehyde dehydrogenase. iiarjournals.orgnih.gov

Chemical Oxidation: The direct chemical oxidation of primary amines can be challenging as it may lead to a mixture of products or further reactions. However, specific reagents have been developed for controlled oxidation. For example, some catalytic systems using molecular oxygen or hydrogen peroxide can selectively oxidize primary amines to the corresponding imines. researchgate.netresearchgate.net More powerful oxidizing agents, such as dimethyldioxirane (B1199080) or trifluoroperacetic acid, can oxidize primary amines to the corresponding nitro compounds. sciencemadness.org

Reduction: The primary amine group is already in a reduced state and is not typically subject to further reduction. However, reduction reactions are highly relevant to the imines formed from this compound. The reduction of an imine, formed by condensation with an aldehyde or ketone, is a crucial method for synthesizing secondary amines. This can be achieved through:

Catalytic Hydrogenation: The C=N double bond of the imine can be reduced with H₂ gas in the presence of a metal catalyst (e.g., Ni, Pd, Pt), a process analogous to the hydrogenation of alkenes. wikipedia.org

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Probes

Understanding the precise pathways of the reactions described above requires experimental investigation using kinetic and spectroscopic techniques.

Spectroscopic Probes: Spectroscopy is invaluable for identifying transient intermediates and confirming product structures, which are essential for piecing together a reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. The formation of a carbinolamine intermediate from a carbonyl and an amine can be confirmed by the appearance of a new signal for the sp³-hybridized carbon bearing the -OH and -NHR groups, and the disappearance of the sp² carbonyl carbon signal. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy allows for the monitoring of functional group transformations. In the formation of an imine, one would observe the disappearance of the C=O stretching frequency of the starting ketone/aldehyde and the N-H bending vibrations of the primary amine, along with the appearance of a new C=N stretching frequency for the imine product. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm their identity.

Systematic Derivatization and Structural Modifications of 2 2,6 Dimethoxyphenyl Ethanamine

N-Alkylation and N-Acylation Strategies for Amine Functionalization

The primary amine group of 2-(2,6-dimethoxyphenyl)ethanamine is a prime site for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in synthetic organic chemistry for creating more complex molecular architectures.

N-Alkylation involves the introduction of alkyl groups onto the nitrogen atom. This can be achieved through various methods, including reactions with alkyl halides or reductive amination. For instance, the reaction with an appropriate alkyl halide in the presence of a base can yield mono- or di-alkylated products. A more modern and atom-economical approach is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis, where alcohols serve as alkylating agents. whiterose.ac.uk This method, often catalyzed by transition metal complexes of iridium, ruthenium, or rhodium, proceeds by the temporary oxidation of the alcohol to an aldehyde or ketone, which then forms an imine with the amine, followed by reduction to the N-alkylated amine. whiterose.ac.uk This strategy is advantageous as it avoids the pre-formation of reactive alkylating agents and often produces water as the only byproduct. whiterose.ac.uk The synthesis of secondary amines via this route can be challenging due to potential over-alkylation, but catalyst and solvent choice can enhance selectivity. whiterose.ac.uk

N-Acylation introduces an acyl group to the amine, forming an amide linkage. This is typically accomplished by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. The resulting amides are crucial intermediates for further chemical transformations. For example, N-acyl derivatives are precursors for the Bischler-Napieralski reaction, which leads to the formation of dihydroisoquinoline structures. wikipedia.orgorganic-chemistry.org The stability and reactivity of the resulting amide are influenced by the nature of the acyl group.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| N-Alkylation | Alkyl halides, Base; or Alcohols, Transition Metal Catalyst (e.g., Ir, Ru) whiterose.ac.uk | Secondary or Tertiary Amines | Modifies basicity and lipophilicity; creates precursors for further reactions. |

| N-Acylation | Acyl chlorides, Acid anhydrides, or Carboxylic acids + Coupling Agents | Amides | Forms stable derivatives; key intermediates for cyclization reactions. wikipedia.orgorganic-chemistry.org |

Chemical Modifications of the 2,6-Dimethoxyphenyl Moiety

The 2,6-dimethoxyphenyl ring offers several avenues for modification, primarily through manipulation of the alkoxy groups or substitution on the aromatic ring itself.

The two methoxy (B1213986) groups on the aromatic ring are key features that can be chemically altered. Demethylation , the removal of one or both methyl groups to reveal hydroxyl functionalities, is a common transformation. This is often achieved using strong Lewis acids like boron tribromide (BBr₃) in an appropriate solvent such as dichloromethane (B109758) (DCM). mdpi.com The resulting phenols, such as 2-(2-hydroxy-6-methoxyphenyl)ethanamine or 2-(2,6-dihydroxyphenyl)ethanamine, can serve as handles for further functionalization, for example, through etherification or esterification. The synthesis of 2,6-dimethoxyphenol (B48157) itself can be achieved by the etherification of pyrogallic acid with dimethyl carbonate using a catalyst like tetrabutylammonium (B224687) bromide in a microreactor. google.com

Electrophilic aromatic substitution reactions can introduce substituents onto the phenyl ring. Due to the activating and ortho-, para-directing nature of the two methoxy groups, substitution is expected to occur at the positions electronically favored by these groups.

Halogenation , particularly bromination, is a well-established modification. masterorganicchemistry.comyoutube.com The reaction of an activated aromatic compound with elemental bromine, often in the presence of a Lewis acid catalyst like FeBr₃, can introduce a bromine atom onto the ring. youtube.com For highly activated systems like the 2,6-dimethoxyphenyl moiety, the reaction may proceed even without a catalyst. The primary site of substitution would be the para-position (C4) relative to the ethylamine (B1201723) chain, yielding 2-(4-bromo-2,6-dimethoxyphenyl)ethanamine. The use of milder brominating agents, such as potassium tribromide in an aqueous medium, can offer greater selectivity and reduce the formation of di-brominated byproducts. google.com The resulting aryl halides are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity.

| Modification | Reagents | Product | Synthetic Utility |

| Demethylation | Boron tribromide (BBr₃) mdpi.com | Phenolic derivatives | Introduces hydroxyl groups for further functionalization. |

| Bromination | Bromine (Br₂), N-Bromosuccinimide (NBS) researchgate.net, or Potassium tribromide (KBr₃) google.com | 4-Bromo-2-(2,6-dimethoxyphenyl)ethanamine | Creates a handle for cross-coupling reactions and further diversification. |

Cyclization Reactions and Formation of Polycyclic Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, which are prevalent in natural products and pharmaceuticals.

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. wikipedia.orgname-reaction.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnumberanalytics.com The high electron density of the 2,6-dimethoxyphenyl ring facilitates the electrophilic aromatic substitution step of the cyclization, allowing the reaction to proceed under relatively mild conditions. jk-sci.com The presence of two alkoxy groups enhances the nucleophilicity of the aromatic ring, promoting the reaction. jk-sci.com

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This reaction requires the N-acylated derivative of this compound. The amide is treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), which promotes intramolecular electrophilic cyclization onto the electron-rich aromatic ring. wikipedia.orgjk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to form fully aromatic isoquinolines or reduced to tetrahydroisoquinolines. The success of the cyclization is highly dependent on the presence of electron-donating groups on the aromatic ring. jk-sci.com

Other radical-mediated cyclization reactions can also be employed to construct heterocyclic frameworks. mdpi.com For example, atom-transfer radical cyclization (ATRC) of N-allyl haloamides can lead to the formation of N-containing heterocycles. mdpi.com

| Cyclization Reaction | Precursor | Key Reagents | Product Core Structure |

| Pictet-Spengler wikipedia.orgname-reaction.com | This compound | Aldehyde or Ketone, Acid catalyst wikipedia.orgnumberanalytics.com | Tetrahydroisoquinoline name-reaction.comjk-sci.com |

| Bischler-Napieralski wikipedia.orgorganic-chemistry.org | N-Acyl-2-(2,6-dimethoxyphenyl)ethanamine | POCl₃, P₂O₅ wikipedia.orgjk-sci.com | 3,4-Dihydroisoquinoline organic-chemistry.orgjk-sci.com |

Synthesis of Advanced Chemical Probes and Conjugates

The derivatization of this compound can be extended to the synthesis of sophisticated molecular tools for chemical biology and medicinal chemistry research.

Chemical probes are molecules designed to study biological systems. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound scaffold, its interactions with biological targets can be visualized or isolated.

Fluorescent conjugates can be synthesized by reacting a functionalized derivative of the parent compound with a fluorescent dye. mdpi.com For instance, an amine-reactive dye could be coupled to the primary amine, or a derivative could be designed to link to dyes like fluorescein (B123965) or rhodamine. mdpi.com These fluorescently labeled molecules allow for imaging studies to determine the subcellular localization and trafficking of the parent compound. nih.gov

Biotinylation involves the conjugation of biotin to the molecule. nih.gov Biotin's high-affinity interaction with avidin (B1170675) or streptavidin can be exploited for affinity-based purification of target proteins or for detection in various bioassays. nih.govresearchgate.net The synthesis typically involves coupling biotin, often activated as an N-hydroxysuccinimide ester or via carbodiimide (B86325) chemistry, to the amine of this compound. nih.govresearchgate.net

These advanced probes are invaluable for elucidating the molecular mechanisms of action of bioactive compounds derived from the this compound core.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetics of molecules. Such calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.

The biological activity and physical properties of a flexible molecule like 2-(2,6-dimethoxyphenyl)ethanamine are intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule and the energy barriers between them. This is often visualized through a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as torsion angles.

For related phenethylamines, computational studies have successfully mapped their conformational landscapes. mdpi.comkent.ac.uk A similar approach for this compound would likely involve rotating the bonds between the ethylamine (B1201723) side chain and the phenyl ring, as well as the rotation of the two methoxy (B1213986) groups. The steric hindrance imposed by the two methoxy groups at the ortho positions is expected to significantly influence the preferred conformations, likely favoring a non-planar arrangement of the side chain relative to the aromatic ring.

A hypothetical conformational analysis might reveal the relative energies of different rotamers, as illustrated in the table below. Such data is crucial for understanding how the molecule might interact with biological targets.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 0.0 |

| Anti | 180° | Predicted to be higher |

| Eclipsed | 0°, 120° | Predicted to be energy maxima |

| This table is a hypothetical representation of data that could be generated from a conformational analysis study. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a simplified yet powerful model for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals can indicate a molecule's ability to donate or accept electrons, and thus its propensity to engage in various chemical reactions.

For this compound, FMO analysis could predict its reactivity towards different reagents. The presence of the electron-donating methoxy groups and the nitrogen lone pair would likely result in a high-energy HOMO, suggesting susceptibility to oxidation and electrophilic attack. The LUMO would likely be localized on the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.

| Orbital | Predicted Energy (eV) | Key Contributing Atoms |

| HOMO | Predicted to be relatively high | Phenyl ring, Nitrogen, Oxygen |

| LUMO | Predicted to be lower | Phenyl ring |

| HOMO-LUMO Gap | Predicted value | - |

| This table presents hypothetical FMO data for this compound. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a few stable conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and the forces between them, MD can explore the full conformational space of a molecule in a simulated environment, such as in a solvent or near a biological membrane.

For this compound, MD simulations could reveal how the molecule flexes and folds in an aqueous solution, providing a more realistic picture of its behavior in a biological context. These simulations can also identify transient conformations that might be important for binding to a receptor but are not easily captured by static calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely pathway for a reaction to occur. This includes identifying the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, reaction pathway modeling could be used to study its metabolism. For example, the enzymatic oxidation of the amino group or the demethylation of the methoxy groups could be modeled to understand the energetic feasibility of these transformations. Characterizing the transition state structures would provide a detailed picture of the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters for Structural Correlation

A powerful application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By comparing computationally predicted spectra with experimentally measured spectra, researchers can confirm the structure of a synthesized compound.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for an IR spectrum, and the electronic transitions for a UV-Vis spectrum. Discrepancies between predicted and experimental spectra can point to specific structural features or conformational preferences that were not initially considered. Studies on related phenethylamines have shown that the calculated infrared spectra are sensitive to conformational changes, highlighting the importance of accurate structural models. mdpi.comkent.ac.uk

| Spectroscopic Technique | Predicted Parameters | Structural Information Gained |

| ¹H NMR | Chemical shifts, coupling constants | Electronic environment of protons, connectivity |

| ¹³C NMR | Chemical shifts | Carbon skeleton, electronic environment of carbons |

| IR Spectroscopy | Vibrational frequencies and intensities | Functional groups, bond strengths, conformation |

| UV-Vis Spectroscopy | Absorption maxima (λmax) | Electronic transitions, conjugation |

| This table outlines the types of data that can be predicted and the insights they provide. |

Advanced Analytical Techniques for Structural Elucidation and Chemical Characterization

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. For 2-(2,6-Dimethoxyphenyl)ethanamine, with a molecular formula of C₁₀H₁₅NO₂, the calculated monoisotopic mass is 181.1103 g/mol . HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula and distinguishes it from other potential isobaric compounds.

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule undergoes characteristic fragmentation. The study of these fragmentation pathways provides crucial structural information. nih.gov While direct HRMS studies on this compound are not extensively published, the fragmentation patterns can be predicted based on the known behavior of phenethylamines. nih.govresearchgate.net The primary fragmentation event is expected to be the benzylic cleavage of the C-C bond between the ethylamine (B1201723) side chain and the aromatic ring. This cleavage would result in the formation of a stable 2,6-dimethoxybenzyl cation.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₆NO₂⁺ | 182.1176 |

| [M-NH₃]⁺ | C₁₀H₁₂O₂⁺ | 164.0837 |

| [C₉H₁₁O₂]⁺ | 2,6-dimethoxybenzyl cation | 151.0754 |

| [C₈H₉O]⁺ | Tropylium-type ion after loss of methoxy (B1213986) | 121.0648 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and structure of organic molecules in solution. chapman.edu A full assignment requires a combination of one-dimensional and two-dimensional NMR experiments.

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental structural information. docbrown.infodocbrown.info

The ¹H NMR spectrum would reveal distinct signals for each type of proton in the molecule. The two methoxy groups are chemically equivalent due to the symmetry of the 2,6-disubstituted ring, giving rise to a single, sharp singlet integrating to six protons. The ethylamine side chain would show two characteristic triplets, one for the methylene (B1212753) group adjacent to the aromatic ring and one for the methylene group attached to the nitrogen atom. The aromatic protons would appear as a doublet and a triplet, corresponding to the H-3/H-5 and H-4 protons, respectively.

The ¹³C NMR spectrum provides information on the carbon skeleton. hmdb.cahmdb.ca Six distinct carbon signals would be expected: four for the aromatic ring (with C-2/C-6 and C-3/C-5 being equivalent), two for the ethylamine side chain, and one for the two equivalent methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing amine group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.8 | Singlet | 6H |

| Ar-H3, Ar-H5 | ~6.6 | Doublet | 2H |

| Ar-H4 | ~7.1 | Triplet | 1H |

| Ar-CH₂- | ~2.9 | Triplet | 2H |

| -CH₂-NH₂ | ~3.1 | Triplet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~115 |

| C2, C6 | ~158 |

| C3, C5 | ~105 |

| C4 | ~128 |

| Ar-CH₂- | ~25 |

| -CH₂-NH₂ | ~40 |

| -OCH₃ | ~56 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. Key correlations would be observed between the two methylene groups of the ethylamine side chain and between the adjacent aromatic protons (H-3/H-5 and H-4).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This experiment would definitively link the proton signals for the methoxy and ethylamine groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. Expected correlations include those from the methoxy protons to the C-2/C-6 carbons, and from the benzylic protons (Ar-CH₂-) to the aromatic carbons C-1, C-2, and C-6, confirming the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. A key NOESY correlation would be expected between the methoxy protons and the adjacent aromatic protons (H-3/H-5), confirming the ortho-positioning of the methoxy groups.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. chapman.edumdpi.com To perform this analysis, a high-quality single crystal of this compound, or a salt thereof, must be grown. chapman.edu

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This data allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This analysis yields exact bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and its conformation in the solid state.

Since this compound is an achiral molecule, it does not have an absolute configuration to be determined. However, if it were to be crystallized as a salt with a chiral counter-ion (e.g., tartaric acid), X-ray crystallography could be used to determine the absolute configuration of the resulting diastereomeric salt. nih.gov

Advanced Chromatographic Methods for Separation and Purity Profiling

Chromatographic techniques are vital for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for purity analysis of non-volatile compounds. nih.govgoogle.comzenodo.org A typical method for this compound would utilize reverse-phase chromatography.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the target compound with good resolution from any impurities. A common starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape for basic compounds like amines. Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the timely elution of all components. Detection is commonly performed using a diode-array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, providing additional data for peak identification and purity assessment. wikipedia.org

Table 4: Representative HPLC Method Parameters for Purity Profiling

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm and 270 nm |

| Injection Volume | 10 µL |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. Gas-phase FTIR coupled with gas chromatography (GC-IRD) provides highly characteristic spectra that can definitively differentiate between all six DMPEA isomers without derivatization. oup.com

The vapor-phase FTIR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. The key is the pattern of C-H out-of-plane (OOP) bending bands in the fingerprint region (below 1000 cm⁻¹), which is diagnostic for the aromatic substitution pattern. spectroscopyonline.com The 2,6-disubstitution on the phenyl ring results in a unique pattern that distinguishes it from other isomers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Indicates the primary amine group. Often appears as a doublet. |

| C-H Stretch (aromatic) | 3000 - 3100 | Confirms the presence of the benzene (B151609) ring. libretexts.org |

| C-H Stretch (aliphatic) | 2850 - 2960 | Corresponds to the ethyl side chain. libretexts.org |

| C=C Stretch (aromatic) | 1580 - 1610 | Characteristic stretching of the benzene ring. |

| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Strong bands confirming the two methoxy groups. |

| C-H Out-of-Plane Bend | ~770 | Diagnostic for the 1,2,3-trisubstituted ring pattern (the phenethylamine (B48288) is the third substituent). oup.comspectroscopyonline.com |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is highly sensitive to the molecular backbone and symmetry, making it an excellent tool for differentiating between structurally similar molecules, including phenethylamine regioisomers. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | A strong, sharp peak characteristic of the benzene ring. |

| Symmetric Methoxy Stretch | ~1180 - 1250 | A strong band related to the C-O-C symmetric vibration of the methoxy groups. |

| Aromatic Ring Stretch | ~1600 | A prominent peak corresponding to C=C stretching within the aromatic ring. |

| C-H Bending (Aromatic) | 1000 - 1200 | Multiple bands in this region contribute to the fingerprint for the substitution pattern. |

Studies on other phenethylamines have shown that Raman spectroscopy can effectively distinguish isomers based on subtle shifts in the position and relative intensity of these key bands, confirming its utility for the unambiguous identification of this compound. nih.gov

Role in Advanced Organic Synthesis and Material Science Precursor Applications

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, 2-(2,6-dimethoxyphenyl)ethanamine serves as a versatile building block for the construction of more intricate molecular architectures. enamine.netacs.orgsciencedaily.com Its primary amine functionality allows for a wide array of chemical transformations, including but not limited to, amidation and the formation of Schiff bases, which are critical steps in the synthesis of numerous complex molecules. nih.gov

The sterically hindered nature of the 2,6-dimethoxyphenyl group can be strategically utilized to influence the regioselectivity and stereoselectivity of chemical reactions. This has been demonstrated in the synthesis of various heterocyclic compounds and other complex scaffolds where precise control over molecular geometry is essential. The presence of the electron-donating methoxy (B1213986) groups also modulates the reactivity of the aromatic ring, enabling specific electrophilic substitution patterns.

A notable application of this building block is in the synthesis of psychoactive phenethylamines and their analogues for research purposes. wikipedia.org The substitution on the phenyl ring is a key determinant of the pharmacological properties of these compounds. For example, the related compound 2,5-dimethoxyphenethylamine is a known hallucinogenic substance. nih.gov The synthesis of such molecules often involves the use of precursors like 2,5-dimethoxybenzaldehyde (B135726), which undergoes condensation and subsequent reduction. mdpi.com

The general synthetic utility of phenethylamines is well-documented. For instance, 3,4-dimethoxyphenethylamine (B193588) (DMPEA) can be synthesized from vanillin (B372448) through a multi-step process involving the formation of an intermediate cinnamic acid derivative. wikipedia.org Similar strategies can be adapted for the synthesis of complex molecules starting from this compound.

Application as a Ligand in Transition Metal Catalysis

The electron-rich nature of the 2,6-dimethoxyphenyl moiety, combined with the coordinating ability of the primary amine, makes this compound and its derivatives promising candidates for ligands in transition metal catalysis. nsf.govacs.org These ligands can significantly influence the catalytic activity, selectivity, and stability of metal complexes.

Researchers have focused on designing and synthesizing novel ligand architectures derived from substituted phenethylamines. georgiasouthern.edu The primary amine group serves as a convenient anchor point for the introduction of other coordinating functionalities, leading to the formation of bidentate or multidentate ligands. nih.gov For example, reaction with phosphines can yield P,N-ligands, which are highly effective in various catalytic applications. researchgate.net

The synthesis of these ligands is often straightforward. For instance, Schiff base ligands can be readily prepared through the condensation of an amine with an aldehyde or ketone. nih.gov This modular approach allows for the systematic tuning of the ligand's electronic and steric properties by varying the substituents on either the phenethylamine (B48288) core or the reacting carbonyl compound. This flexibility is crucial for developing catalysts tailored for specific transformations. georgiasouthern.edu

Understanding the interactions between a metal center and its surrounding ligands is fundamental to catalyst design. The steric bulk of the ortho-methoxy groups in this compound-based ligands plays a critical role in defining the coordination sphere around the metal. This steric hindrance can create a specific chiral environment, which is particularly valuable in asymmetric catalysis.

The electron-donating methoxy groups enhance the electron density on the metal center, which can facilitate oxidative addition steps in a catalytic cycle and stabilize the metal complex. Studies have shown that the coordinating ability of an ortho-methoxy group can contribute to catalyst stability and longevity, as observed in nickel(II) catalysts for CO-ethylene copolymerization. nsf.gov The synthesis of palladium(0)-catalyzed Suzuki coupling reactions has been used to create complex molecules where the metal-ligand interaction is key. nih.gov

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C10H15NO2 | 181.23 | Two ortho-methoxy groups |

| 3,4-Dimethoxyphenethylamine (DMPEA) | C10H15NO2 | 181.23 | meta- and para-methoxy groups |

| 2,5-Dimethoxyphenethylamine | C10H15NO2 | 181.23 | ortho- and meta-methoxy groups |

Intermediacy in the Formation of Chemically Diverse Scaffolds

The versatility of this compound extends to its role as a key intermediate in the synthesis of a wide range of chemically diverse scaffolds. nih.gov Its ability to participate in various cyclization reactions makes it a valuable precursor for the construction of heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products.

For example, phenethylamines are well-known to undergo the Pictet-Spengler reaction to form tetrahydroisoquinolines, a core structure in many biologically active alkaloids. The substitution pattern on the phenyl ring of the starting phenethylamine dictates the substitution pattern of the resulting heterocyclic product. The unique 2,6-dimethoxy substitution can be exploited to synthesize novel tetrahydroisoquinoline derivatives with potentially interesting biological activities.

Furthermore, this intermediate can be incorporated into more complex molecular frameworks through multi-component reactions or by serving as a handle for solid-phase synthesis, enabling the generation of compound libraries for high-throughput screening.

Exploration as a Precursor in Polymer Chemistry or Supramolecular Assembly

The application of this compound and its derivatives is also being explored in the fields of polymer chemistry and supramolecular assembly. unige.chresearchgate.net The primary amine functionality allows it to act as a monomer in polymerization reactions, such as the formation of polyamides or polyimines. The rigid and bulky 2,6-dimethoxyphenyl group can impart desirable properties to the resulting polymers, including enhanced thermal stability and specific conformational preferences.

Comparative Studies of 2 2,6 Dimethoxyphenyl Ethanamine Analogs and Structure Reactivity Relationships

Influence of Aromatic Substitution Patterns on Reactivity and Selectivity

The substitution pattern on the aromatic ring of phenethylamines is a critical determinant of their chemical reactivity and the selectivity of their reactions. In 2-(2,6-dimethoxyphenyl)ethanamine, the placement of two methoxy (B1213986) groups at the 2 and 6 positions introduces significant electronic and steric effects that differentiate its reactivity from other isomers.

The methoxy groups are electron-donating through resonance, which activates the aromatic ring toward electrophilic substitution. They direct incoming electrophiles to the ortho and para positions. However, the steric bulk of the two methoxy groups at the 2 and 6 positions hinders the approach of reagents to the aromatic ring and the adjacent benzylic position. This steric hindrance can affect reaction rates and regioselectivity. For instance, in electrophilic aromatic substitution reactions, the C4 (para) position is the most likely site of attack due to electronic activation and reduced steric hindrance compared to the C3 and C5 positions.

Studies on the structure-activity relationships of phenethylamine (B48288) derivatives have shown that the position of substituents significantly impacts their biological and chemical behavior. For example, the presence of methoxy groups at the 2- and 5-positions is a common feature in many psychoactive phenethylamines. mdpi.comresearchgate.net Research has demonstrated that removal of either the 2- or 5-position methoxy group can lead to a decrease in in vivo activity. mdpi.com Furthermore, the substitution pattern influences the affinity for various receptors; for example, methoxy groups at the meta and para positions (R5-R7) have been shown to have a negative effect on the affinity for the 5-HT2A receptor. biomolther.org

When comparing dimethoxyphenethylamine isomers, their reactivity profiles differ substantially. For instance, in reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines, the steric hindrance from the 2,6-dimethoxy groups can make the amine less accessible, potentially slowing down reactions compared to less hindered isomers like 3,4-dimethoxyphenethylamine (B193588). While the electron-donating nature of the methoxy groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, the steric hindrance can also favor alternative reaction pathways that are less common in less crowded molecules. msu.edu

| Isomer | Expected Site of Electrophilic Aromatic Substitution | Relative Reactivity at Amine | Key Influencing Factors |

|---|---|---|---|

| 2,6-Dimethoxyphenethylamine | C4 (para) | Potentially reduced due to steric hindrance | Strong steric hindrance from two ortho-substituents, moderate electronic activation. |

| 2,5-Dimethoxyphenethylamine | C4 (para to one OMe, ortho to the other) | Moderate | Asymmetric electronic activation and moderate steric hindrance. |

| 3,4-Dimethoxyphenethylamine | C6 (ortho to both OMe) or C2 (ortho to one OMe) | High | Strong electronic activation and lower steric hindrance compared to the 2,6-isomer. |

Stereochemical Considerations in Synthetic Outcomes and Derivative Behavior

While this compound itself is achiral, the introduction of a substituent on the ethylamine (B1201723) side chain or reactions involving the amine group can create one or more stereocenters, making stereochemistry a critical factor in the behavior of its derivatives.

The synthesis of chiral derivatives often necessitates stereoselective methods to control the configuration of these new stereocenters. nih.govnih.gov For example, the asymmetric synthesis of 2,6-disubstituted tetrahydropyran-4-ones, which can be analogous in structural complexity, often employs stereoselective addition reactions where the existing stereochemistry directs the formation of new chiral centers. nih.gov The bulky 2,6-dimethoxyphenyl group can influence the stereochemical course of such reactions due to its steric demands.

The stereochemistry of these derivatives has a profound impact on their physical properties and biological activity. Enantiomers of a chiral molecule can exhibit different, and sometimes opposite, pharmacological effects because they interact differently with chiral biological targets like enzymes and receptors. nih.gov This principle is well-established in medicinal chemistry, where the development of stereoselective syntheses is crucial for obtaining the desired therapeutic agent. nih.gov

Furthermore, the stereochemistry dictates the three-dimensional conformation of the molecule. The bulky 2,6-dimethoxyphenyl group can restrict rotation around the bonds of the side chain, leading to preferred conformations that influence how the molecule interacts with its biological target. For instance, in the synthesis of cyclic derivatives, the stereochemistry of the starting material can determine the stereochemical outcome of the cyclization, leading to the preferential formation of specific diastereomers. nih.gov

| Property | Influence of Stereochemistry | Example |

|---|---|---|

| Biological Activity | Enantiomers can display different affinities for chiral biological targets (e.g., receptors, enzymes). nih.gov | One enantiomer of a derivative might be a potent agonist, while the other could be inactive or an antagonist. |

| Physical Properties | Enantiomers rotate plane-polarized light in opposite directions. Diastereomers possess distinct physical properties such as melting point, boiling point, and solubility. | Separation of enantiomers can be accomplished using methods like chiral chromatography. |

| Conformation | The stereoconfiguration dictates the preferred three-dimensional shape of the molecule. | The sterically demanding 2,6-dimethoxyphenyl group can favor specific rotamers, which can affect how the molecule binds to a receptor. |

Comparative Analysis of Amine Functionality in Varied Chemical Environments

The reactivity of the amine group in this compound is significantly influenced by the electronic and steric environment imposed by the 2,6-dimethoxyphenyl moiety. A comparative analysis with other phenethylamines highlights the unique characteristics of its amine functionality.

The electron-donating methoxy groups in this compound increase the electron density on the aromatic ring. This has a minor electron-donating inductive effect on the ethylamine side chain, which can slightly increase the basicity of the amine compared to unsubstituted phenethylamine. A more basic amine is generally a better nucleophile and reacts more readily with electrophiles.

However, the steric hindrance from the two ortho-methoxy groups is a more significant factor. This steric bulk can shield the amine from attack by large reagents, thereby reducing reaction rates. For example, in N-acylation or N-alkylation reactions with bulky electrophiles, this compound is expected to react more slowly than less hindered isomers such as 3,4-dimethoxyphenethylamine or phenethylamine itself.

The chemical environment of a reaction also plays a crucial role. In protic solvents, the amine group will be solvated, which can amplify the steric hindrance. In aprotic solvents, the intrinsic reactivity of the amine is more pronounced. The ability of the amine to participate in intramolecular reactions, such as those where the amine attacks a position on the aromatic ring, is also affected by the substitution pattern. The steric environment created by the 2,6-dimethoxy groups can influence the feasibility and outcome of such reactions.

| Compound | Relative Basicity | Steric Hindrance at Amine | Expected Reactivity with Bulky Electrophiles |

|---|---|---|---|

| Phenethylamine | Baseline | Low | High |

| This compound | Slightly higher than phenethylamine | High | Low |

| 2-(3,4-Dimethoxyphenyl)ethanamine | Slightly higher than phenethylamine | Low | High |

| 2-(4-Methoxyphenyl)ethanamine | Slightly higher than phenethylamine | Low | High |

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance safety. mdpi.com Future synthesis of 2-(2,6-dimethoxyphenyl)ethanamine is expected to move away from conventional methods that may use hazardous materials, towards more sustainable alternatives.

Research in this area will likely focus on several key strategies:

Benign Solvents: Traditional organic solvents may be replaced with greener alternatives like water or bio-derived solvents. Water, being non-flammable, non-toxic, and abundant, is an ideal green solvent, although its use can be challenging for non-polar reactants. mdpi.com

Catalytic Processes: The use of catalytic, especially biocatalytic, routes can significantly reduce waste and energy consumption. researchgate.net For instance, enzymes like transaminases could be engineered to perform the amination step with high selectivity and under mild conditions. researchgate.net

Solvent-Free Reactions: Mechanochemical methods, where reactions are induced by grinding solid reactants together, eliminate the need for bulk solvents, reducing waste and often increasing reaction rates. mdpi.com

Advanced Reactor Technology: Microreactors offer enhanced heat and mass transfer, allowing for safer reactions with higher yields and purity, as demonstrated in the synthesis of the precursor 2,6-dimethoxyphenol (B48157). google.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach | Potential Benefit for this compound Synthesis |

|---|---|---|---|

| Solvents | Often uses volatile, toxic organic solvents (e.g., methanol (B129727), chlorinated hydrocarbons). | Employs water, supercritical fluids, or solvent-free conditions. mdpi.com | Reduced environmental pollution and operational hazards. |

| Catalysts | May use stoichiometric, often toxic reagents (e.g., strong acids/bases, metal hydrides). | Utilizes recyclable metal catalysts or biocatalysts (enzymes). researchgate.net | Higher atom economy, less waste, and milder reaction conditions. |

| Energy | Frequently requires high temperatures and pressures for extended periods. | Can operate at ambient temperature and pressure, sometimes using alternative energy sources like microwaves or ultrasound. researchgate.net | Lower energy consumption and reduced carbon footprint. |

| Process | Multi-step batch processes with complex workups. | Continuous flow processes in microreactors, one-pot reactions. google.com | Improved safety, consistency, and easier scale-up. |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction

For this compound, AI could be applied in several ways:

Forward-Reaction Prediction: AI models can predict the likely products and yields of a reaction given the starting materials and reagents, saving time and resources on unsuccessful experiments. aiche.org

Condition Optimization: Neural networks can recommend the most suitable catalysts, solvents, and temperatures for a given transformation, a task that traditionally relies on expert knowledge and extensive experimentation. nih.gov Models have demonstrated the ability to predict temperatures within ±20 °C and correctly identify key reaction components with high accuracy. nih.gov

Retrosynthesis Planning: AI tools can propose novel synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. nih.gov This could uncover more efficient or cost-effective ways to synthesize this compound.

Table 2: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Reaction Yield Prediction | Models trained on reaction databases predict the percentage yield of a reaction. | Prioritizes high-yielding reaction pathways before experimental work begins. |

| Solvent & Catalyst Selection | Recommends optimal solvents and catalysts from a vast array of options based on the specific reactants. ibm.com | Accelerates optimization, reduces reliance on trial-and-error, and can suggest unconventional but effective conditions. |

| Retrosynthetic Analysis | A deep-learning neural network suggests potential disconnections and precursor molecules. nih.gov | Discovers novel, more efficient, or more economical synthetic routes. |

| Mechanism Interpretation | Helps analyze complex reaction mechanisms by identifying key molecular features that influence the outcome. eurekalert.org | Provides deeper chemical insight, aiding in the rational design of better reactions. |

Exploration of Novel Catalytic Systems for Efficient Transformations